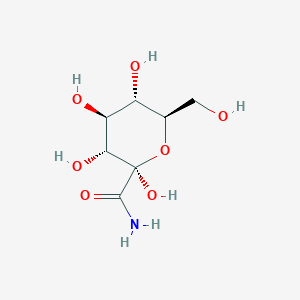
C-(1-Hydrogyl-beta-D-glucopyranosyl) formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide typically involves the reaction of a glucopyranosyl donor with a formamide acceptor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the C-glycosidic bond .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide involves its interaction with specific molecular targets. One known target is glycogen phosphorylase, an enzyme involved in glycogen metabolism. The compound binds to the enzyme and modulates its activity, which can affect glycogen breakdown and glucose availability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to C-(1-Hydrogyl-Beta-D-Glucopyranosyl) Formamide include other C-glycosyl compounds such as:
- C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide
- C-(1-Hydrogyl-Alpha-D-Glucopyranosyl) Formamide
Uniqueness
This compound is unique due to its specific structure and the presence of the formamide group. This structural feature allows it to interact with specific molecular targets and participate in unique chemical reactions compared to other similar compounds .
Propriétés
Numéro CAS |
361440-32-6 |
|---|---|
Formule moléculaire |
C7H13NO7 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxane-2-carboxamide |
InChI |
InChI=1S/C7H13NO7/c8-6(13)7(14)5(12)4(11)3(10)2(1-9)15-7/h2-5,9-12,14H,1H2,(H2,8,13)/t2-,3-,4+,5-,7-/m1/s1 |
Clé InChI |
DTZYCNDAJQDPQC-UHKLXPPTSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)(C(=O)N)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



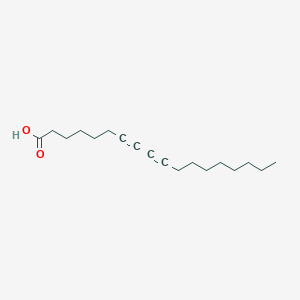

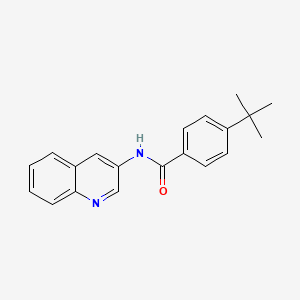


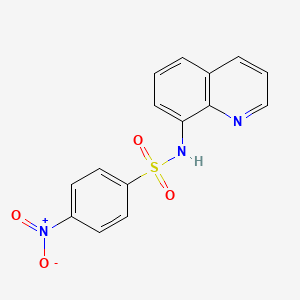
![2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine](/img/structure/B3062620.png)
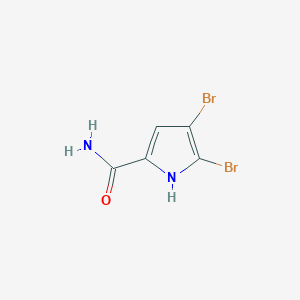
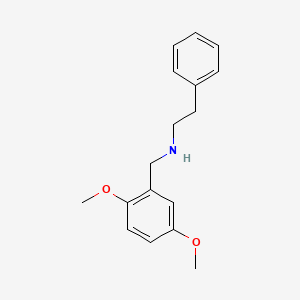
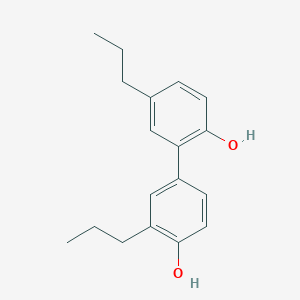



![Benzamide, 4-(aminosulfonyl)-N-[2-[4-(aminosulfonyl)phenyl]ethyl]-](/img/structure/B3062669.png)